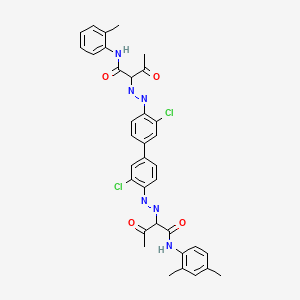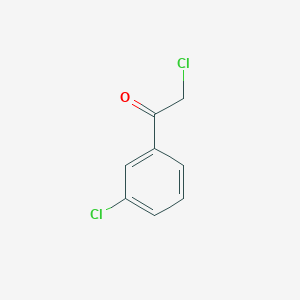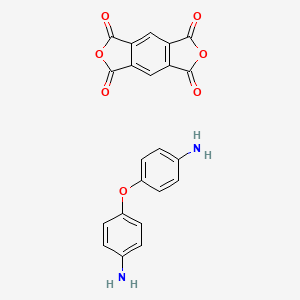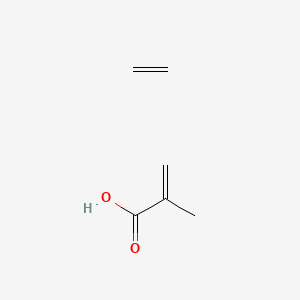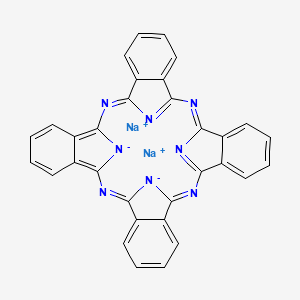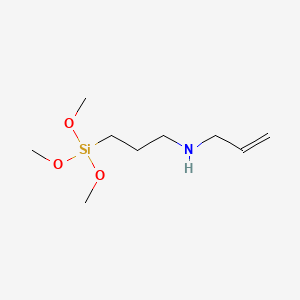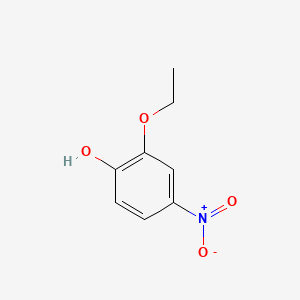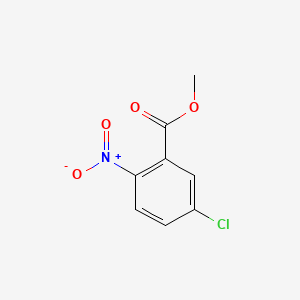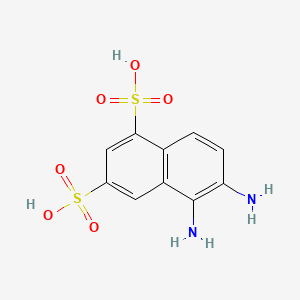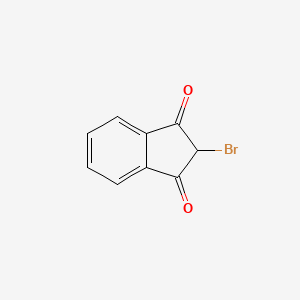
2-Bromo-1h-indene-1,3(2h)-dione
Vue d'ensemble
Description
2-Bromo-1h-indene-1,3(2h)-dione is a chemical compound . It is also known as 2-Bromo-1,3-indanedione .
Synthesis Analysis
The 2-aryl-2-bromo-1H-indene-1,3(2H)-diones were obtained by bromination of the corresponding 2-aryl-1H-indene-1,3(2H)-diones with Br2/CHCl3 according to the procedure described in literature .Molecular Structure Analysis
The molecular formula of 2-Bromo-1h-indene-1,3(2h)-dione is C9H5BrO2 .Chemical Reactions Analysis
Photoirradiation of deoxygenated solutions of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones under N2 atmosphere in anhydrous alcohol and acetone has been studied . The photoreaction is envisaged to occur through β-cleavage in which homolytic cleavage of C2–Br bond occurs preferentially to furnish the corresponding resonance stabilized 2-aryl-1H-indene-1,3(2H)-dione free radicals .Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of “2-Bromo-1h-indene-1,3(2h)-dione,” but unfortunately, the available information does not provide a comprehensive analysis of six to eight unique applications as requested. The search results mainly discuss the synthesis of novel compounds using this chemical, such as the formation of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones .
Propriétés
IUPAC Name |
2-bromoindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJIJDUPBUBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291677 | |
| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1h-indene-1,3(2h)-dione | |
CAS RN |
7319-63-3 | |
| Record name | 7319-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3-indandione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the photochemical behavior of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones vary depending on the solvent?
A1: Research [] indicates that the photochemical reactivity of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones is significantly influenced by the solvent. When irradiated in anhydrous alcohols like ethanol or methanol, the compound undergoes a β-cleavage reaction. This leads to the homolytic cleavage of the C2-Br bond, generating a resonance-stabilized 2-aryl-1H-indene-1,3(2H)-dione free radical. This radical can then react with the solvent, ultimately yielding 2-aryl-2-ethoxy-1H-indene-1,3(2H)-diones as a major product. Interestingly, in dry acetone, the photoreaction results in the formation of 2-aryl-1H-indene-1,3(2H)-diones and bromoacetone. This difference in product formation highlights the crucial role of the solvent in mediating the reaction pathway.
Q2: Can 2-bromo-1H-indene-1,3(2H)-dione be utilized in the synthesis of complex heterocyclic systems?
A2: Yes, research suggests that 2-bromo-1H-indene-1,3(2H)-dione serves as a valuable building block in the construction of fused indenopyridines []. This three-component reaction involves condensation with an aromatic aldehyde and either aminouracil or aminopyrazole. While the specific mechanism requires further investigation, this approach highlights the potential of 2-bromo-1H-indene-1,3(2H)-dione as a versatile reagent in the synthesis of diverse and complex heterocyclic systems. This area holds promise for developing new biologically active compounds and materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





